![molecular formula C15H13ClN6O2 B2366370 2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide CAS No. 338756-27-7](/img/structure/B2366370.png)
2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of this compound is not available in the search results .Chemical Reactions Analysis
Information about specific chemical reactions involving this compound is not available in the search results .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity. Unfortunately, specific physical and chemical properties of this compound are not available in the search results .Applications De Recherche Scientifique
Synthesis of Novel Derivatives
1,2,4-triazoles, including compounds similar to 2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide, are used in the synthesis of various derivatives due to their significant biological activities. These activities arise from properties like hydrogen bonding, solubility, dipole character, and rigidity. Such derivatives find applications in several clinical drugs, encompassing areas such as antivirals, anticancer, anxiolytics, and more (Prasad et al., 2021).
Chemical Transformations and Biological Activities
The compound and its related derivatives are actively researched for their potential in forming new chemical structures with biological activities. For instance, the synthesis of new sugar imine molecules and the exploration of their properties highlight the versatility of such compounds in creating diverse molecular structures with potential bioactivity (Mohammed et al., 2020).
Antimicrobial and Antifungal Applications
The derivatives of 1,2,4-triazoles, such as 2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}benzenecarbohydrazide, are being studied for their antimicrobial and antifungal properties. These studies focus on synthesizing novel compounds and evaluating their efficacy against various microorganisms, contributing to the development of new antimicrobial agents (Özyanik et al., 2012).
Herbicidal Activity
In the agricultural sector, certain derivatives of the 1,2,4-triazole class demonstrate significant herbicidal activity. This includes controlling a broad spectrum of vegetation at low application rates, thus contributing to more effective and potentially environmentally friendly herbicidal solutions (Moran, 2003).
Mécanisme D'action
Target of Action
Similar compounds have been known to targetprothrombin , a protein involved in the coagulation cascade .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit insecticidal activity . They function as nonsteroidal ecdysone agonists, inducing precocious molting in insects .
Biochemical Pathways
Given the potential insecticidal activity, it may interfere with the molting process in insects, disrupting their life cycle .
Pharmacokinetics
Similar compounds have been reported to have high gi absorption and are bbb permeant .
Result of Action
Similar compounds have been reported to induce precocious molting in insects, leading to their death .
Safety and Hazards
Orientations Futures
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications or biological activity. Unfortunately, specific information about future directions for research on this compound is not available in the search results .
Propriétés
IUPAC Name |
2-[[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]methoxy]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c16-12-6-3-7-14(19-12)22-9-18-13(21-22)8-24-11-5-2-1-4-10(11)15(23)20-17/h1-7,9H,8,17H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJABGPDZMGLYQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)OCC2=NN(C=N2)C3=NC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-Ethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2366288.png)

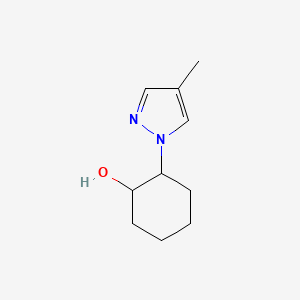
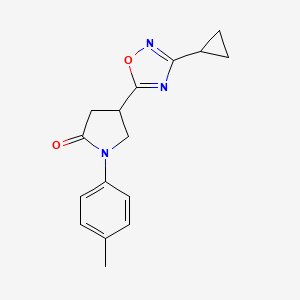
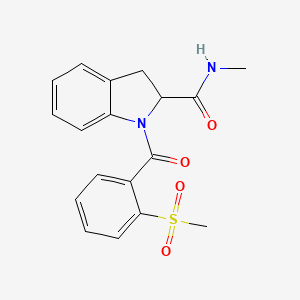
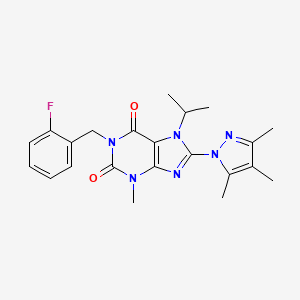
![2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate](/img/structure/B2366297.png)
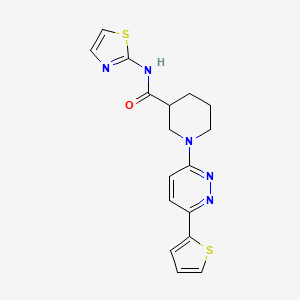
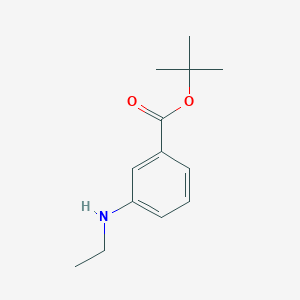
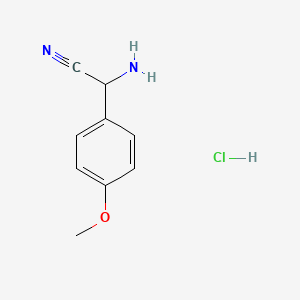
![2-(3-Fluoro-4-methoxyphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2366303.png)
![5-ethyl-N-(3-fluorophenyl)-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2366304.png)

